Cas no 785792-42-9 (4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide)

785792-42-9 structure
Nom du produit:4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide
Numéro CAS:785792-42-9
Le MF:C14H15ClN2O3S
Mégawatts:326.798501253128
MDL:MFCD06350999
CID:3107411
PubChem ID:2094173
4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide
- 4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide
- CS-0231063
- EN300-10688
- MFCD06350999
- SR-01000057103-1
- 785792-42-9
- 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide
- SR-01000057103
- AKOS008965669
- Z56347520
- 4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
- G56280
-
- MDL: MFCD06350999
- Piscine à noyau: InChI=1S/C14H15ClN2O3S/c1-9-7-13(14(18)8-15)10(2)17(9)11-3-5-12(6-4-11)21(16,19)20/h3-7H,8H2,1-2H3,(H2,16,19,20)
- La clé Inchi: PUOAXAVWAHEOMF-UHFFFAOYSA-N
Propriétés calculées
- Qualité précise: 326.0491912Da
- Masse isotopique unique: 326.0491912Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 4
- Complexité: 483
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 90.5Ų
4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10688-1.0g |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 1g |
$600.0 | 2023-04-29 | ||
Enamine | EN300-10688-0.05g |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 90% | 0.05g |
$128.0 | 2023-10-28 | |
Enamine | EN300-10688-0.25g |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 90% | 0.25g |
$271.0 | 2023-10-28 | |
Enamine | EN300-10688-5.0g |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 5g |
$1737.0 | 2023-04-29 | ||
Enamine | EN300-10688-10.0g |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 10g |
$2577.0 | 2023-04-29 | ||
abcr | AB314427-250mg |
4-[3-(Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide; . |
785792-42-9 | 250mg |
€455.50 | 2025-02-15 | ||
abcr | AB314427-1g |
4-[3-(Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide; . |
785792-42-9 | 1g |
€926.50 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301733-1g |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1h-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 95% | 1g |
¥15119.00 | 2024-07-28 | |
Enamine | EN300-10688-5g |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 90% | 5g |
$1737.0 | 2023-10-28 | |
A2B Chem LLC | AI56400-250mg |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide |
785792-42-9 | 90% | 250mg |
$321.00 | 2024-04-19 |
4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide Littérature connexe
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
785792-42-9 (4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide) Produits connexes
- 1346707-92-3(2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 56635-88-2(3-(2,3-dihydro-1H-inden-5-yl)prop-2-enoic acid)
- 897478-84-1(2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-4-ethoxy-1,3-benzothiazole)
- 2145328-68-1(3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-ol)
- 22726-00-7(m-Bromobenzamide)
- 325978-50-5(ethyl 2-(3,5-dichlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate)
- 888458-37-5(N-(2H-1,3-benzodioxol-5-yl)-3-(2E)-but-2-enamido-1-benzofuran-2-carboxamide)
- 2137986-84-4(Sodium 4-[(methoxycarbonyl)amino]-3-methylbenzene-1-sulfinate)
- 2639442-84-3(Tert-butyl 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoate)
- 1261552-18-4(3'-Bromo-3-chloro-2'-(trifluoromethoxy)propiophenone)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:785792-42-9)4-3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-ylbenzene-1-sulfonamide

Pureté:99%
Quantité:1g
Prix ($):1051.0